3-(2-Bromoacetyl)thiophene-2-sulfonamide
Overview
Description
3-(2-Bromoacetyl)thiophene-2-sulfonamide: is an organic compound with the molecular formula C6H6BrNO3S2 and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromoacetyl group and a sulfonamide group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-Bromoacetyl)thiophene-2-sulfonamide typically involves the bromination of 3-acetylthiophene followed by sulfonamide formation. One common method includes:
Bromination: 3-Acetylthiophene is reacted with bromine in the presence of a suitable solvent like acetic acid to yield 3-(2-Bromoacetyl)thiophene.
Sulfonamide Formation: The brominated product is then treated with a sulfonamide reagent under controlled conditions to form this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
3-(2-Bromoacetyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Scientific Research Applications
Chemistry:
3-(2-Bromoacetyl)thiophene-2-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine:
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 3-(2-Bromoacetyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
3-(Bromoacetyl)thiophene: Lacks the sulfonamide group, making it less soluble and potentially less reactive in biological systems.
2-Bromo-1-(3-thienyl)ethanone: Similar structure but different substitution pattern, affecting its reactivity and applications.
3-(Bromomethyl)thiophene: Contains a bromomethyl group instead of a bromoacetyl group, leading to different chemical behavior.
Uniqueness:
3-(2-Bromoacetyl)thiophene-2-sulfonamide is unique due to the presence of both the bromoacetyl and sulfonamide groups. This combination enhances its reactivity and solubility, making it a versatile compound for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
3-(2-bromoacetyl)thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3S2/c7-3-5(9)4-1-2-12-6(4)13(8,10)11/h1-2H,3H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKKDOGXCDAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)CBr)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658040 | |
Record name | 3-(Bromoacetyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154127-28-3 | |
Record name | 3-(2-Bromoacetyl)-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154127-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromoacetyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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